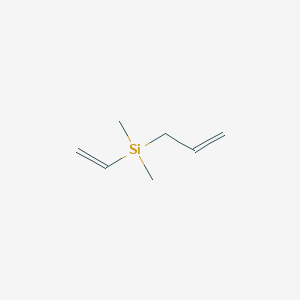
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- is a compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their significant biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a phenyl group attached to the urea backbone. The unique structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- typically involves the reaction of 1-(2-chloroethyl)-3-phenylurea with nitrosating agents. One common method is the reaction of 1-(2-chloroethyl)-3-phenylurea with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound .
Industrial Production Methods
Industrial production of nitrosoureas, including urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The nitroso group can be involved in redox reactions, where it can be reduced to an amine or oxidized to a nitro group.
Decomposition Reactions: Under certain conditions, the compound can decompose to release nitrogen oxides and other byproducts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the nitroso group.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitroso group to an amine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted ureas can be formed.
Oxidation Products: Oxidation of the nitroso group can yield nitro derivatives.
Reduction Products: Reduction of the nitroso group can produce amine derivatives.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in the treatment of brain tumors and leukemia.
Biological Studies: The compound is used in research to study the mechanisms of DNA damage and repair, as well as the effects of nitrosoureas on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- involves the formation of reactive intermediates that can alkylate DNA. The chloroethyl group can form crosslinks between DNA strands, leading to the inhibition of DNA replication and transcription. Additionally, the nitroso group can release nitric oxide, which has various biological effects, including the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea used in chemotherapy, particularly for brain tumors.
Lomustine: Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea with a similar mechanism of action, used in the treatment of melanoma and brain metastases.
Uniqueness
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl- is unique due to its specific structure, which allows it to form distinct DNA crosslinks and release nitric oxide. These properties contribute to its potential as a chemotherapeutic agent with a different spectrum of activity compared to other nitrosoureas .
Propriétés
Numéro CAS |
13206-67-2 |
|---|---|
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-phenylurea |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
Clé InChI |
NTFJBCLCDARIRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


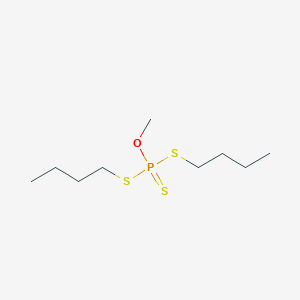
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)




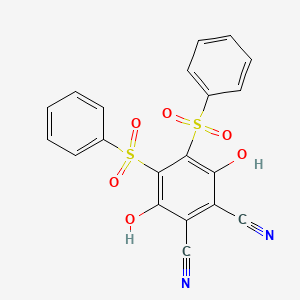

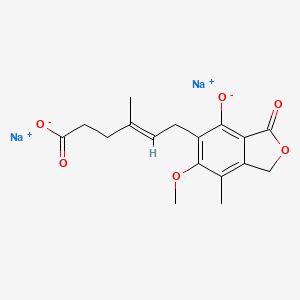
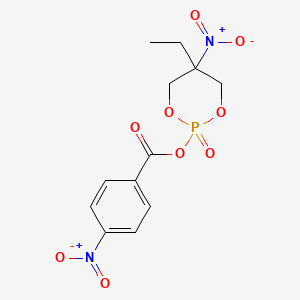
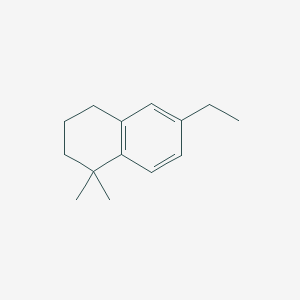
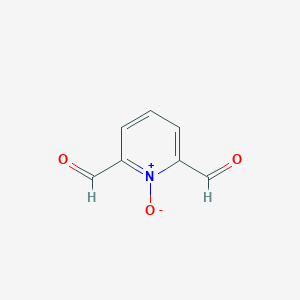
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
